molecular formula C24H29N3O5S B2957419 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-44-1

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2957419
CAS No.: 878056-44-1
M. Wt: 471.57
InChI Key: FSRQFUYHCDHEFA-UHFFFAOYSA-N
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Description

2-(3-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic indole derivative featuring a sulfonyl-linked acetamide scaffold. The compound’s structure includes:

  • Indole core: Substituted at the 1-position with a diethylacetamide group.
  • Sulfonyl bridge: Connects the indole’s 3-position to a secondary acetamide moiety.
  • 2-Ethoxyphenylamino group: Attached to the carbonyl group of the sulfonyl-linked acetamide.

Properties

IUPAC Name

2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-4-26(5-2)24(29)16-27-15-22(18-11-7-9-13-20(18)27)33(30,31)17-23(28)25-19-12-8-10-14-21(19)32-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRQFUYHCDHEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule with significant potential for biological activity. Its structure features an indole moiety, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O5SC_{24}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 471.57 g/mol. The compound is characterized by the presence of an indole ring, a sulfonamide group, and an ethoxyphenyl substituent, which may enhance its biological activity compared to simpler analogs.

Preliminary studies indicate that this compound acts as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in cortisol metabolism, converting cortisone to active cortisol. Inhibition of 11β-HSD1 may have therapeutic implications for conditions such as obesity and metabolic syndrome by reducing glucocorticoid levels in tissues.

In Vitro Assays

Research has demonstrated that this compound shows significant inhibitory activity against 11β-HSD1. The binding affinity and inhibition constants were determined using various biochemical assays.

Assay Type IC50 Value Comments
Enzyme Inhibition Assay25 µMEffective inhibition observed at this concentration
Cell Viability Assay>100 µMNo cytotoxic effects at higher concentrations

Cellular Effects

In cellular models, treatment with this compound led to a decrease in cortisol levels and altered metabolic pathways associated with glucocorticoid signaling. These findings suggest its potential role in managing glucocorticoid-related disorders.

Case Studies

Several case studies have explored the therapeutic implications of compounds structurally related to this compound:

  • Obesity Management : A study investigated the effects of similar compounds on weight management in obese mice models. Results indicated significant weight loss and improved metabolic profiles.
  • Diabetes Treatment : Another study highlighted the potential for these compounds to enhance insulin sensitivity in diabetic models, suggesting a dual benefit in metabolic syndrome management.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-(3-(4-Methoxyphenyl)amino)-N,N-diethylacetamideLacks sulfonamide groupModerate inhibition of 11β-HSD1
N,N-DiethylacetamideSimple acetamide structureLimited biological activity
3-(4-Ethoxyphenyl)-N,N-diisopropylacetamideDifferent substituentsVaries based on modifications

Comparison with Similar Compounds

2-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878056-47-4)

  • Structural difference : The ethoxy group is para-substituted (4-ethoxyphenyl) instead of ortho (2-ethoxyphenyl).
  • Molecular weight: 471.6 g/mol .

2-(3-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878055-91-5)

  • Structural difference : Replacement of the ethoxy group with methyl groups at the 2- and 4-positions of the phenyl ring.
  • Impact : Increased hydrophobicity due to methyl groups, which could enhance membrane permeability. Molecular weight: 455.6 g/mol .

2-(3-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

  • Structural difference : The phenyl ring is replaced with a benzodioxole moiety.

Pharmacological Activity Comparison

Compound Substituent Biological Activity Docking Score (DPol/A42R) Reference
Target Compound 2-Ethoxyphenyl Antiviral (MPXV) High
4-Ethoxyphenyl Analog 4-Ethoxyphenyl Not reported N/A
2,4-Dimethylphenyl Analog 2,4-Dimethylphenyl Not reported N/A
Benzodioxole Analog Benzo[d][1,3]dioxol-5-ylmethyl Antiviral (inferred from structural similarity) N/A
  • Key Insight : The target compound’s 2-ethoxy substitution may optimize binding to MPXV proteins compared to analogs with bulkier or more hydrophobic groups, as evidenced by its inclusion in antiviral docking studies .

Spectroscopic Data

While direct data for the target compound is unavailable, analogs like N-(3-acetyl-2-thienyl)acetamides () demonstrate comprehensive 1H/13C NMR profiles, suggesting that the target compound’s structure could be confirmed via:

  • 1H NMR : Peaks for indole protons (δ 7.1–7.8 ppm), ethoxy group (δ 1.4–1.5 ppm for CH3, δ 4.0–4.1 ppm for OCH2), and diethylacetamide (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for NCH2) .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (∼1350–1160 cm⁻¹) and carbonyl (∼1650–1750 cm⁻¹) groups .

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